
2-(3,4-Dimethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with this approach.
Industrial Production Methods: Industrial production of azetidines often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)azetidine involves its interaction with molecular targets and pathways influenced by its ring strain and nitrogen atom. The ring strain facilitates bond cleavage and formation, making it reactive under specific conditions . The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 2-(3,4-Dimethylphenyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique reactivity profile that can be exploited in various applications .
Biological Activity
2-(3,4-Dimethylphenyl)azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a 3,4-dimethylphenyl group. The azetidine structure contributes to its unique biological properties. The compound's molecular formula is C_{12}H_{15}N, and it has a molecular weight of approximately 175.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Azetidine derivatives have been shown to inhibit various enzymes, which can lead to antiproliferative effects in cancer cells. For instance, compounds with similar structures have been reported to disrupt STAT3 DNA-binding activity, which is critical in tumorigenesis .
- Antiproliferative Effects : Studies indicate that azetidine derivatives exhibit antiproliferative activity against several human cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been noted in various assays .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Activity | Cell Line | IC50 (µM) | Methodology |
---|---|---|---|
STAT3 Inhibition | Various Cancer Cells | 0.77 | EMSA |
Antiproliferative Activity | MDA-MB-231 (Breast) | 1.8 | MTT Assay |
Antiproliferative Activity | A549 (Lung) | 2.5 | SRB Assay |
Cell Cycle Arrest | MV4-11 (Leukemia) | 1.5 | Flow Cytometry |
Case Study 1: Antiproliferative Effects in Cancer Research
In a study focused on azetidine derivatives, this compound was tested against various cancer cell lines using MTT and SRB assays. The results demonstrated significant inhibition of cell growth in MDA-MB-231 and A549 cells, suggesting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights into STAT3 Inhibition
Research involving the compound's mechanism revealed that it effectively inhibits STAT3 DNA-binding activity in vitro. This inhibition was quantified using electrophoretic mobility shift assays (EMSA), where an IC50 value of 0.77 µM was recorded, indicating strong potential for therapeutic applications in cancers driven by STAT3 activation .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI Key |
JKIXOZVICQAJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.